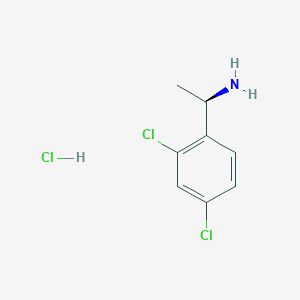
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride
描述
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl3N and its molecular weight is 226.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride, a compound with the molecular formula CHClN·HCl and a molecular weight of 190.07 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, making it optically active. The presence of a 2,4-dichlorophenyl group attached to an ethanamine structure significantly influences its chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Preliminary studies suggest that the compound may act on serotonin and norepinephrine pathways, potentially influencing mood and behavior. Its ability to bind to specific receptors positions it as a candidate for drug development targeting various neurological disorders.
Pharmacological Potential
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders or as an antidepressant.
- Receptor Binding Profiles : In vitro studies indicate that this compound may influence receptor binding profiles, although the specific mechanisms remain under investigation.
Comparative Analysis with Related Compounds
The structural similarity of this compound to other bioactive compounds such as tamoxifen and loxapine highlights its potential as a lead compound in drug discovery efforts.
| Compound Name | Similarity | Potential Applications |
|---|---|---|
| Tamoxifen | Anti-cancer | Breast cancer treatment |
| Loxapine | Antipsychotic | Treatment for schizophrenia |
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Study on Neurotransmitter Modulation : Research indicates that this compound can modulate neurotransmitter release, suggesting its role as an agonist or antagonist at various receptor sites.
- Antimicrobial Activity : Some derivatives have shown antiamoebic activity against Entamoeba histolytica, indicating broader therapeutic potential beyond neurological applications.
Future Directions
Further research is necessary to elucidate the full pharmacodynamics and pharmacokinetics of this compound. Investigations into its binding affinities and interactions with various receptors will be critical in understanding its therapeutic potential.
科学研究应用
Pharmaceutical Research Applications
-
Neurological Disorders :
- This compound has been investigated for its potential therapeutic effects on neurological disorders. Its structural similarity to other psychoactive compounds suggests possible applications in treating mood disorders, including depression and anxiety.
- In vitro studies indicate that (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are crucial for the development of antidepressant medications .
-
Chemical Biology :
- The compound is utilized as a tool in chemical biology to study receptor binding profiles and mechanisms of action related to neurotransmitter systems. This research can lead to the identification of new drug targets and therapeutic strategies.
-
Drug Development :
- Due to its unique structure, this compound is explored for developing new drugs targeting specific receptors involved in mood regulation. Its bioactive nature makes it a suitable candidate for further pharmacological studies.
Case Study 1: Antidepressant Development
A study conducted on the synthesis of antidepressant molecules via metal-catalyzed reactions demonstrated the potential of this compound in creating novel antidepressants. The findings suggest that compounds with similar structural features can enhance serotonin receptor activity, leading to improved mood regulation .
Case Study 2: Neurotransmitter Interaction
Research investigating the interaction of this compound with neurotransmitter systems revealed its ability to modulate receptor binding profiles. This modulation is critical for understanding how such compounds can influence mood disorders and aid in developing targeted therapies.
属性
IUPAC Name |
(1R)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHOINUDXICQX-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















